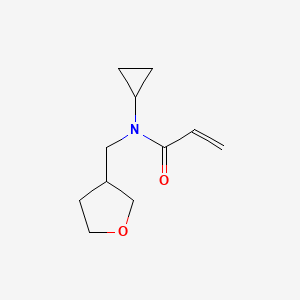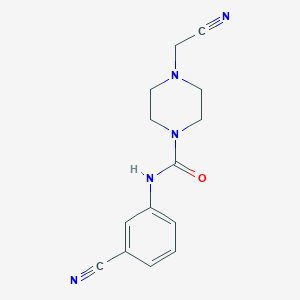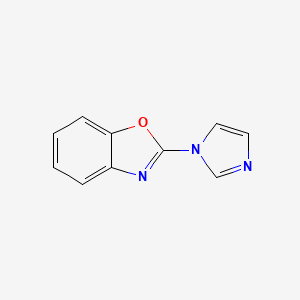![molecular formula C13H16N2O5S B7575858 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid, also known as MSBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSBA belongs to the class of sulfonamide compounds and has a molecular formula of C15H19N2O5S.
作用机制
The mechanism of action of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been found to inhibit the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
实验室实验的优点和局限性
One of the advantages of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful compound for studying the mechanisms of these processes. However, one of the limitations of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its potential toxicity. Studies have shown that high doses of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid can cause liver damage and other adverse effects.
未来方向
There are several future directions for the study of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. One area of research is the development of new synthetic methods for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid to minimize its potential toxicity.
合成方法
The synthesis of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid involves the reaction of 2-aminobenzoic acid with methyl isocyanate to form 2-(methylcarbamoyl)benzoic acid. The resulting compound is then reacted with pyrrolidine to form 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]benzoic acid. Finally, the addition of sulfuric acid to this compound results in the formation of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid.
科学研究应用
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-14-12(16)10-6-4-8-15(10)21(19,20)11-7-3-2-5-9(11)13(17)18/h2-3,5,7,10H,4,6,8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBRGZPIPUSZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)

![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)

